2-chloro-1-(2,6-dimethyl-1H-indol-3-yl)ethanone
Description
Properties
IUPAC Name |
2-chloro-1-(2,6-dimethyl-1H-indol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-7-3-4-9-10(5-7)14-8(2)12(9)11(15)6-13/h3-5,14H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLUIXUUHFNSSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(N2)C)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401324693 | |
| Record name | 2-chloro-1-(2,6-dimethyl-1H-indol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401324693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822479 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
842971-79-3 | |
| Record name | 2-chloro-1-(2,6-dimethyl-1H-indol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401324693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(2,6-dimethyl-1H-indol-3-yl)ethanone typically involves the reaction of 2,6-dimethylindole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-(2,6-dimethyl-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The indole ring can undergo oxidation to form corresponding oxindole derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of 2-amino-1-(2,6-dimethyl-1H-indol-3-yl)ethanone.
Oxidation: Formation of oxindole derivatives.
Reduction: Formation of 2-chloro-1-(2,6-dimethyl-1H-indol-3-yl)ethanol.
Scientific Research Applications
2-chloro-1-(2,6-dimethyl-1H-indol-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-1-(2,6-dimethyl-1H-indol-3-yl)ethanone involves its interaction with various molecular targets. The indole moiety is known to interact with biological receptors, enzymes, and proteins, leading to various biological effects. The compound’s activity is often mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity and Yield: The 7-methoxy and 7-chloro analogs (yields: 23% and 11%, respectively) demonstrate that electron-withdrawing groups (e.g., Cl) at the 7-position reduce synthetic efficiency compared to electron-donating groups (e.g., OMe) . The 5-fluoro analog (CAS: 115027-06-0) highlights the role of fluorine in modulating bioavailability and binding affinity in drug development .
Structural Modifications and Physicochemical Properties: The dihydroindole derivative (CAS: 1013-18-9) lacks full aromaticity, which may alter its reactivity and solubility compared to fully conjugated indoles . The unsubstituted indole analog (C₁₀H₈ClNO) serves as a baseline for comparing substituent effects on molecular weight and polarity .
Applications and Safety :
- The target compound’s 2,6-dimethyl groups likely enhance metabolic stability compared to analogs with single substituents, making it valuable in medicinal chemistry research .
- Safety data for the 2,7-dimethyl analog (CAS: 1134334-67-0) emphasize standard precautions for handling chlorinated ketones, including avoiding inhalation and skin contact .
Research Implications
- Synthetic Optimization : The low yields of 7-substituted analogs (e.g., 11% for 7-chloro) suggest opportunities for improving reaction conditions, such as optimizing catalysts or solvents .
- Drug Development : Fluorinated and methoxy-substituted analogs are promising candidates for antimicrobial or anticancer agents due to their electronic profiles .
- Structural Diversity: The dihydroindole and dimethyl-substituted variants illustrate how minor modifications can drastically alter physicochemical and biological properties .
Biological Activity
2-Chloro-1-(2,6-dimethyl-1H-indol-3-yl)ethanone, with the CAS number 842971-79-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound is a derivative of indole, a structure known for its diverse biological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound, focusing on its antifungal, antibacterial, and cytotoxic effects based on recent research findings.
The molecular formula of this compound is C₁₂H₁₂ClNO with a molecular weight of 221.68 g/mol. The compound is characterized by its chlorinated indole structure, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂ClNO |
| Molecular Weight | 221.68 g/mol |
| CAS Number | 842971-79-3 |
| Water Solubility | 3.4 µg/mL |
| Hazard Classification | Irritant |
Antifungal Activity
Recent studies have highlighted the antifungal potential of indole derivatives, including this compound. In vitro tests have shown that this compound exhibits activity against various strains of fungi, particularly Candida species.
Case Study: Antifungal Efficacy
A study evaluated the antifungal activity of several indole derivatives against clinical isolates of Candida albicans and Aspergillus niger. The results indicated that compounds similar to this compound showed minimum inhibitory concentrations (MICs) ranging from 0.125 to 0.500 mg/mL against C. albicans, suggesting significant antifungal properties .
Antibacterial Activity
The antibacterial effects of indole derivatives have also been documented. In particular, studies have demonstrated that certain structural modifications can enhance the antibacterial efficacy against Gram-positive bacteria such as Staphylococcus aureus.
Case Study: Antibacterial Testing
In a comparative study, various indole derivatives were tested for their antibacterial activity against S. aureus. The results showed that specific analogs exhibited MICs as low as 3.90 µg/mL against standard strains . Although specific data for this compound is limited, its structural similarity to active compounds suggests potential efficacy.
Cytotoxic Activity
Cytotoxicity studies are crucial for evaluating the safety profile of new compounds. The cytotoxic effects of indole derivatives on cancer cell lines have been investigated, revealing promising results for certain analogs.
Case Study: Cytotoxicity in Cancer Cells
Research involving the evaluation of indole derivatives on A549 lung cancer cells indicated that some compounds led to preferential suppression of cell growth compared to non-tumor fibroblast cells. The findings suggest that structural modifications can significantly impact cytotoxicity and selectivity towards cancer cells .
Q & A
Q. What are the recommended synthetic routes for 2-chloro-1-(2,6-dimethyl-1H-indol-3-yl)ethanone, and how can reaction efficiency be optimized?
- Methodological Answer : A common approach involves Friedel-Crafts acylation of 2,6-dimethylindole with chloroacetyl chloride under acidic conditions. Key steps include controlling stoichiometry (1:1.2 molar ratio of indole to acylating agent) and using anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis. Reaction efficiency can be improved by slow reagent addition over 24–48 hours, as rapid mixing may lead to byproducts like over-acylated derivatives . Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for purification. Yield optimization (~59%) requires inert atmospheres (N₂/Ar) and low temperatures (−20°C) to stabilize intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- NMR : Prioritize ¹H NMR signals for the indole NH proton (δ 9.0–10.0 ppm, broad singlet) and the acetyl methyl group (δ 2.6–2.8 ppm, singlet). ¹³C NMR should confirm the ketone carbonyl (δ 190–200 ppm) .
- IR : Look for C=O stretching (1680–1720 cm⁻¹) and N–H indole absorption (3400–3500 cm⁻¹) .
- Mass Spectrometry : The molecular ion peak [M⁺] at m/z 193.63 (C₁₀H₈ClNO) and fragment ions (e.g., loss of Cl at m/z 158) confirm the structure .
Q. What are the critical storage conditions to maintain the compound’s stability, and how does molecular structure influence degradation pathways?
- Methodological Answer : Store at −20°C in amber vials under inert gas (argon) to prevent oxidation of the indole ring and hydrolysis of the chloroacetyl group. The electron-rich indole core is susceptible to photodegradation, while the α-chloroketone moiety may undergo nucleophilic substitution if exposed to moisture . Degradation can be monitored via HPLC (C18 column, acetonitrile/water mobile phase) to detect hydrolyzed byproducts like 1-(2,6-dimethyl-1H-indol-3-yl)ethanone .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data when determining the compound’s solid-state structure?
- Methodological Answer : Discrepancies in unit cell parameters or bond lengths may arise from polymorphism or solvent inclusion. Use high-resolution X-ray diffraction (single-crystal XRD) with low-temperature data collection (100 K) to minimize thermal motion artifacts. Compare experimental results (e.g., C–Cl bond length: ~1.74 Å) with density functional theory (DFT)-optimized structures (software: Gaussian or ORCA) to validate geometry. For ambiguous cases, complementary techniques like powder XRD or solid-state NMR (¹³C CP-MAS) can clarify phase purity .
Q. What strategies mitigate byproduct formation during the synthesis of halogenated indole derivatives like this compound?
- Methodological Answer :
- Byproduct Source : Competing N-acylation (vs. C3-acylation) due to indole’s ambident reactivity.
- Mitigation : Use Lewis acids (e.g., AlCl₃) to direct electrophilic attack to the C3 position. Alternatively, pre-protect the indole NH with a tert-butoxycarbonyl (Boc) group, followed by deprotection post-acylation .
- Monitoring : Track reaction progress via TLC (Rf ~0.5 in 1:3 EtOAc/hexanes) and LC-MS to identify intermediates. Quench aliquots at intervals (0, 6, 12 h) to optimize reaction time .
Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions, and what experimental validations are required?
- Methodological Answer :
- DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The α-chloroketone’s LUMO is localized on the carbonyl carbon, making it susceptible to nucleophilic attack (e.g., by amines or thiols).
- Kinetic Studies : Perform pseudo-first-order experiments with varying nucleophile concentrations (e.g., piperidine) in DMSO. Monitor reaction rates via UV-Vis (λmax ~270 nm for indole) or ¹H NMR (disappearance of CH₂Cl proton at δ 4.2–4.5 ppm).
- Validation : Compare computed activation energies (ΔG‡) with experimental Arrhenius plots. Deviations >10% suggest solvent or steric effects not captured in gas-phase models .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility.
Solvent Correction : Use computational tools (e.g., PCM solvent model in Gaussian) to simulate shifts in CDCl₃ or DMSO-d2.
Conformational Sampling : Perform molecular dynamics (MD) simulations (50 ns trajectory) to identify dominant conformers. Average chemical shifts across clusters using software like SHIFTX2 .
Experimental Calibration : Cross-validate with COSY and NOESY spectra to confirm spatial proximities (e.g., between indole H4 and acetyl methyl groups) .
Safety and Handling
Q. What personal protective equipment (PPE) and engineering controls are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coat, and safety goggles. Use OV/AG/P99 respirators if airborne particulates are generated during weighing .
- Engineering Controls : Conduct reactions in a fume hood with ≤0.5 m/s face velocity. Store in sealed containers with desiccants (e.g., silica gel) to prevent hygroscopic degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
